Sucrose dipalmitate

Overview

Description

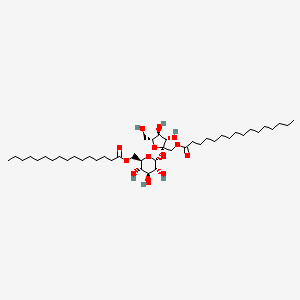

Sucrose dipalmitate is a compound with the formula C44H82O13 and a molecular weight of 819.1141 . It is primarily used as an excipient within pharmaceutical formulations, where it has a significant impact on the stability and solubility of medicinal agents .

Synthesis Analysis

Sucrose synthase (SUS) and sucrose phosphate synthase (SPS) are key enzymes in higher plants that regulate sucrose synthesis . SUS catalyzes the reversible cleavage of sucrose into fructose and either uridine diphosphate glucose (UDP-G) or adenosine diphosphate glucose (ADP-G). The products of sucrose cleavage by SUS are available for many metabolic pathways, such as energy production, primary-metabolite production, and the synthesis of complex carbohydrates .

Molecular Structure Analysis

The molecular structure of Sucrose dipalmitate can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is based on the eight hydroxyl groups present on the molecule, although sucrose’s chemical reactivity is considered difficult .

Scientific Research Applications

Biocatalytic Applications : Sucrose synthase, an enzyme that catalyzes the transfer of a glucosyl moiety between fructose and a nucleoside diphosphate, is significant for biocatalytic glycosylation processes. This enzyme has gained industrial interest for producing high-priced nucleoside diphosphate-glucose (NDP-glucose), which are vital intermediates for glycosylation reactions. Such biocatalysis is important for synthesizing various relevant glycosides (Schmölzer et al., 2016).

Cryopreservation : The interaction of sucrose with dipalmitoyl phosphatidylcholine (DPPC) liposomes was studied for potential applications in cryopreservation. Sucrose's incorporation into DPPC liposomes could modify the phase behavior of these liposomes, indicating potential use in the cryopreservation of cell membranes (Pennington et al., 2016).

Pharmaceutical Applications : Sucrose dipalmitate has been investigated for pharmaceutical formulations, particularly in oral preparations. Its hydrophilic nature makes it useful as an emulsifier, and it can be utilized in hot syrups to yield gel-like products suitable for medicinal vehicles (Hopkins & Small, 1960).

Sugar Metabolism and Plant Development : Sucrose metabolism is crucial in plant development, stress response, and yield formation. It generates sugars for growth and synthesizes essential compounds, acting as signals to regulate gene expression. This understanding is vital for engineering sugar metabolism and transport to improve yield and disease resistance in plants (Ruan, 2014).

Sucrose and Cell Membrane Interactions : Studies on sucralose and sucrose's impact on cell membranes, particularly on dipalmitoylphosphatidylcholine model membranes, reveal their differing effects on membrane packing and fluidity. This research can provide insights into the interactions of sucrose and its derivatives with biological membranes (Barker & Kennedy, 2017).

Sucrose Synthase in Plants : The role of sucrose synthase in plants is fundamental, especially in sugar metabolism in sink tissues. Its activity affects plant growth, stress tolerance, and developmental roles in meristem functioning involving sugar and hormonal signaling (Stein & Granot, 2019).

Safety and Hazards

properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-2-(hexadecanoyloxymethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(46)53-32-35-38(48)40(50)41(51)43(55-35)57-44(42(52)39(49)34(31-45)56-44)33-54-37(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-43,45,48-52H,3-33H2,1-2H3/t34-,35-,38-,39-,40+,41-,42+,43-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQGQPZMCTVNNX-LXCJDVRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179597 | |

| Record name | Sucrose, 6',1-dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

819.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

248917-86-4, 25637-97-2 | |

| Record name | Sucrose, 6',1-dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248917864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sucrose, 6',1-dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sucrose dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCROSE 1,6'-DIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17U810DATR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Furo[2,3-g]indole](/img/structure/B590931.png)

![[1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone](/img/structure/B590948.png)

![5-[3-(4-Hydroxybenzoyl)indol-1-YL]pentan-2-one](/img/structure/B590949.png)